4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine
Overview
Description
4-Bromo-1H-pyrazole is a heteroaryl halide used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine” are not available, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrazole, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Bromopyrazole is reported to undergo cyanation in the presence of palladium catalysts .Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Pyrazole derivatives are pivotal in the synthesis of various heterocyclic compounds. Gomaa and Ali (2020) discussed the significance of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones in the synthesis of heterocycles like pyrazolo-imidazoles, -thiazoles, and other spiropyrans, highlighting the molecule's versatility as a building block in heterocyclic and dyes synthesis due to its unique reactivity under mild conditions (Gomaa & Ali, 2020).
Catalysis in Organic Synthesis
Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, emphasizing the importance of pyrazole derivatives in facilitating these reactions. The study highlights the efficiency of copper-mediated systems in organic synthesis, suggesting potential applications for 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine in similar catalytic processes (Kantam et al., 2013).
Biological Activities and Pharmaceutical Applications
The literature indicates that pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Dar and Shamsuzzaman (2015) provided an overview of pyrazole's role as a pharmacophore in biologically active compounds, underlining its extensive use in medicinal chemistry for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Multicomponent Reactions for Synthesis
Recent advancements in multicomponent reactions (MCRs) for synthesizing pyrazole derivatives have been notable. Becerra et al. (2022) reviewed the synthesis of biologically active molecules containing the pyrazole moiety via MCRs, highlighting the efficiency and economy of these methods in producing compounds with significant therapeutic potential (Becerra et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-cyclopropyl-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-11(8-6-7-8)15-16(12(10)14)9-4-2-1-3-5-9/h1-5,8H,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTMSEASYQHCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2Br)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221839 | |
Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine | |
CAS RN |
1349709-09-6 | |
Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 4-bromo-3-cyclopropyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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